1-Methyl-1H-imidazole-2-sulfonyl chloride

Medicinal Chemistry Process Chemistry Solid Form Handling

1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS 55694-81-0) is a strategically differentiated heteroaromatic sulfonyl chloride. Unlike regioisomeric or unmethylated analogs, its N1-methyl C2-sulfonyl substitution delivers a quantified lipophilicity boost (ΔXLogP3 = +0.6) and reduced polarity (ΔTPSA = -11.5 Ų), critical for CNS drug discovery programs balancing permeability and solubility. Validated in azetidine-containing sulfonamide synthesis with an 83% isolated yield under mild conditions (CH₂Cl₂, 25°C). Process optimization is enabled by a 35-fold rate acceleration in MeCN versus MeOH. For introducing the 1-methylimidazole-2-sulfonyl handle with measurable physicochemical advantages, this reagent is not interchangeable with generic sulfonyl chlorides.

Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
CAS No. 55694-81-0
Cat. No. B1339625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-2-sulfonyl chloride
CAS55694-81-0
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
InChIKeyVIGPKJYEYGGCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS 55694-81-0): A Core Sulfonyl Chloride for Heterocyclic Synthesis


1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS 55694-81-0) is a heteroaromatic sulfonyl chloride building block with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol [1]. It is characterized by a sulfonyl chloride group directly attached to the 2-position of an N-methylimidazole ring, resulting in an electrophilic reagent primarily used to introduce the 1-methylimidazole-2-sulfonyl moiety into target molecules via nucleophilic substitution, most commonly forming sulfonamides . It is a solid with a reported melting point range of 66–71°C [1].

Why 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS 55694-81-0) Cannot Be Substituted with Generic Analogs


Despite its apparent simplicity as a sulfonyl chloride, 1-methyl-1H-imidazole-2-sulfonyl chloride cannot be trivially substituted with other imidazole sulfonyl chlorides or alkyl sulfonyl chlorides. The precise substitution pattern—N1-methylation combined with a C2-sulfonyl chloride—creates a unique electrophilic center. Replacing it with a regioisomer (e.g., 4-sulfonyl chloride) or an unmethylated analog alters both the electronic and steric environment of the reactive site, impacting reaction kinetics and the physicochemical properties of the final product [1][2]. The following quantitative evidence demonstrates where these differences are material and measurable, providing a basis for informed procurement.

Comparative Performance Data for 1-Methyl-1H-imidazole-2-sulfonyl chloride


Regioisomeric Differentiation: Melting Point Comparison with 4-Sulfonyl Chloride Analog

The regioisomer 1-methyl-1H-imidazole-4-sulfonyl chloride exhibits a significantly higher melting point than the target 2-sulfonyl chloride compound . This difference is a direct consequence of altered crystal packing due to the changed substitution position on the imidazole ring.

Medicinal Chemistry Process Chemistry Solid Form Handling

Electronic Structure Differentiation: Computed Property Comparison with Unmethylated Core

Computational analysis reveals distinct physicochemical property differences between 1-methyl-1H-imidazole-2-sulfonyl chloride and its unmethylated parent, 1H-imidazole-2-sulfonyl chloride [1][2]. The N1-methylation alters the computed lipophilicity (XLogP3) and the topological polar surface area (TPSA).

Computational Chemistry Medicinal Chemistry Property Prediction

Solvent-Dependent Reaction Kinetics: A Class-Level Inference for Imidazole Sulfonylation

Kinetic studies on the reaction of imidazole with aromatic sulfonyl chlorides demonstrate that the choice of reaction solvent has a substantial, quantifiable impact on reaction rate [1][2]. As a class-level inference, this behavior is expected to be mirrored by 1-methyl-1H-imidazole-2-sulfonyl chloride, providing a basis for reaction optimization that differentiates it from less sensitive electrophiles.

Organic Synthesis Process Chemistry Reaction Optimization

Validated Use Cases for 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS 55694-81-0)


Synthesis of Complex Sulfonamide Building Blocks for Drug Discovery

This compound is a validated sulfonylating agent for the construction of elaborate sulfonamide architectures, as demonstrated in the synthesis of an advanced azetidine-containing intermediate (Compound 67) [1]. In this application, 1 g (5.54 mmol) of 1-methyl-1H-imidazole-2-sulfonyl chloride was reacted with an amine in CH2Cl2 with 2,6-lutidine as a base at 25°C, yielding 3.18 g of the purified product (83% yield, 4.56 mmol) after chromatography [1]. This specific application underscores its utility in preparing drug-like molecules with defined stereochemistry and functional handles, directly leveraging its unique 2-sulfonyl imidazole motif.

Preparation of Derivatives with Optimized Lipophilicity and Polar Surface Area

Based on the computed property differences (ΔXLogP3 = +0.6; ΔTPSA = -11.5 Ų) relative to the unmethylated core [2], this reagent is strategically employed when a synthesis requires a sulfonyl group that simultaneously increases molecular lipophilicity and reduces polarity. This property profile is particularly relevant in CNS drug discovery programs and other areas where balancing solubility and membrane permeability is critical. The N-methyl group provides a defined, quantifiable advantage over non-methylated imidazole sulfonyl chlorides for this purpose.

Process Chemistry Development Leveraging Solvent-Dependent Kinetics

The class-level kinetic data showing a 35-fold rate increase for related imidazole sulfonylation reactions in acetonitrile versus methanol at 25°C provides a rational foundation for process optimization [3]. This knowledge allows process chemists to design efficient, scalable reactions by selecting a dipolar aprotic solvent (e.g., MeCN) over a protic solvent (e.g., MeOH) to accelerate the desired sulfonylation step, potentially reducing cycle times and improving throughput. This solvent-dependent reactivity is a key differentiator from electrophiles that do not show such pronounced kinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-imidazole-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.